molecular formula C23H13N3O9 B341874 2-{3-nitrophenyl}-2-oxoethyl 3-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate

2-{3-nitrophenyl}-2-oxoethyl 3-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate

Katalognummer: B341874
Molekulargewicht: 475.4 g/mol
InChI-Schlüssel: AUDOSDRWJOKOEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{3-nitrophenyl}-2-oxoethyl 3-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a nitrophenyl group, an oxoethyl group, and a nitro-dioxo-isoindolyl group, making it a subject of interest for researchers in chemistry, biology, and materials science.

Eigenschaften

Molekularformel

C23H13N3O9

Molekulargewicht

475.4 g/mol

IUPAC-Name

[2-(3-nitrophenyl)-2-oxoethyl] 3-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C23H13N3O9/c27-19(13-4-1-7-16(10-13)25(31)32)12-35-23(30)14-5-2-6-15(11-14)24-21(28)17-8-3-9-18(26(33)34)20(17)22(24)29/h1-11H,12H2

InChI-Schlüssel

AUDOSDRWJOKOEH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Kanonische SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-nitrophenyl}-2-oxoethyl 3-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by esterification and cyclization reactions. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-{3-nitrophenyl}-2-oxoethyl 3-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

    Oxidation: Formation of nitroso derivatives or higher oxidation state compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or other substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2-{3-nitrophenyl}-2-oxoethyl 3-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-{3-nitrophenyl}-2-oxoethyl 3-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{3-nitrophenyl}-2-oxoethyl 3-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.